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Compound of Interest

Compound Name: 1-(5-Nitropyridin-2-yl)piperazine

Cat. No.: B181981

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(5-Nitropyridin-2-
yl)piperazine

This guide provides a detailed exploration of the essential spectroscopic data—Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-
(5-Nitropyridin-2-yl)piperazine. This molecule is a key intermediate in medicinal chemistry
and drug discovery, making its unambiguous identification and characterization paramount for
researchers and developers. The methodologies and interpretations presented herein are
grounded in established principles and are designed to provide a practical, field-proven
framework for analysis.

Compound Overview and Physicochemical
Properties

1-(5-Nitropyridin-2-yl)piperazine (CAS No. 82205-58-1) is a heterocyclic compound featuring
a piperazine ring attached to a 5-nitropyridine scaffold. The electron-withdrawing nature of the
nitro group significantly influences the electronic environment of the entire molecule, a feature
that is clearly reflected in its spectroscopic profile. Accurate characterization is crucial for
ensuring purity, confirming identity, and serving as a reference for reaction monitoring and
quality control.

Table 1: Physicochemical Properties of 1-(5-Nitropyridin-2-yl)piperazine
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Property Value Reference(s)
CAS Number 82205-58-1 [1][2]
Molecular Formula CoH12N402 [1][3]
Molecular Weight 208.22 g/mol [11[3]
Appearance Light yellow to yellow solid [3]

Melting Point 84-85 °C [31[4]

| Storage | 2-8°C, Inert atmosphere, Keep in dark place [[3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic
molecules in solution. It provides detailed information about the carbon skeleton and the
chemical environment of protons.

13C NMR Spectroscopy: Mapping the Carbon Framework

13C NMR provides a distinct signal for each unique carbon atom in the molecule. The chemical
shifts are highly sensitive to the local electronic environment, offering clear insights into the
molecular structure.

» Sample Preparation: Accurately weigh 5-10 mg of 1-(5-Nitropyridin-2-yl)piperazine and
dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d
(CDCIs) or Dimethyl sulfoxide-de (DMSO-de), inside a 5 mm NMR tube. CDCls is often
preferred for its volatility and simple solvent signal.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
referencing the chemical shifts to 0.00 ppm.[5]

e Instrument Setup: The analysis is performed on a 400 MHz (or higher) spectrometer. After
inserting the sample, the instrument's field is locked onto the deuterium signal of the solvent,
and automated shimming is performed to optimize magnetic field homogeneity.[5]
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e Acquisition: A standard proton-decoupled 3C NMR experiment is run. A sufficient number of
scans (e.g., 1024 or more) is acquired to achieve an adequate signal-to-noise ratio, as the
13C isotope has a low natural abundance. A relaxation delay (e.g., 2 seconds) is used to
ensure proper quantitation if needed, although it is not strictly necessary for simple
identification.

Caption: Workflow for 33C NMR Spectroscopy.

While a complete experimental spectrum for 1-(5-Nitropyridin-2-yl)piperazine is not available
in the cited literature, the 13C NMR data for the closely related precursor, tert-Butyl 4-(5-
nitropyridin-2-yl)piperazine-1-carboxylate, provides the definitive chemical shifts for the pyridine
ring carbons.[6] The shifts for the piperazine carbons are estimated based on typical values for
N-arylpiperazines.

Table 2: 13C NMR Spectroscopic Data for 1-(5-Nitropyridin-2-yl)piperazine
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Chemical Shift (8), ppm .
Carbon Atom Rationale
(Solvent: CDCIs)

Attached to two nitrogen
C2 (Ar-N) ~164.2* . .
atoms, highly deshielded.

Deshielded by the ring
C6 (Ar-H) ~154.7* nitrogen and the electron-

withdrawing nitro group.

Directly attached to the
C5 (Ar-NO2) ~145.3* strongly electron-withdrawing

nitro group.

Aromatic CH, influenced by the
C4 (Ar-H) ~135.0* _ _
adjacent nitro group.

Shielded relative to other
C3 (Ar-H) ~105.0* pyridine carbons due to its
position.

Carbons adjacent to the
C7, C11 (Pip-CHz2) ~46.0 pyridine-substituted nitrogen
(N1).

| C8, C10 (Pip-CHz) | ~45.0 | Carbons adjacent to the secondary amine nitrogen (N4). |

*Note: Chemical shifts for C2-C6 are experimental values from tert-Butyl 4-(5-nitropyridin-2-
yl)piperazine-1-carboxylate and are expected to be nearly identical for the target compound.[6]
Piperazine carbon shifts are estimated.

'H NMR Spectroscopy: Probing the Proton Environment

IH NMR provides information on the number of different types of protons, their electronic
environment, and their connectivity through spin-spin coupling.

The protocol is similar to that for 13C NMR, with the following distinctions:

e Acquisition: Fewer scans (e.g., 8-16) are typically needed due to the high natural abundance
of the 1H isotope.
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» Spectral Width: The typical spectral width for *H NMR is 0-12 ppm.

Caption: Workflow for *tH NMR Spectroscopy.

Disclaimer:Experimental tH NMR data for 1-(5-Nitropyridin-2-yl)piperazine was not found in

the cited literature. The following data is a prediction based on established spectroscopic

principles and analysis of analogous structures.

Table 3: Predicted *H NMR Spectroscopic Data for 1-(5-Nitropyridin-2-yl)piperazine

Proton(s)

H6

Predicted Shift
(6), ppm

~8.90

Multiplicity

Coupling (J),
Hz

Rationale

Aromatic
proton ortho
to the nitro
group,
strongly
deshielded.

H4

~8.10

dd

Aromatic proton
~9.0, 2.5 coupled to both
H3 and H6.

H3

~6.60

Aromatic proton
ortho to the
piperazine

substituent.

H7, H11 (4H)

~3.65

Protons on
carbons adjacent
to the pyridine

ring.

H8, H10 (4H)

~3.05

Protons on
~5.0 carbons adjacent

to the N-H group.

| N-H | ~1.90 | s (broad) | - | Exchangeable proton of the secondary amine. |
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Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present
in a molecule by measuring the absorption of infrared radiation, which excites molecular
vibrations.

 Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR
accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR
crystal is recorded.

o Sample Application: A small amount of the solid 1-(5-Nitropyridin-2-yl)piperazine powder is
placed directly onto the ATR crystal.

o Data Acquisition: Pressure is applied to ensure good contact between the sample and the
crystal. The sample spectrum is then recorded, typically by co-adding 16-32 scans at a
resolution of 4 cm~1.

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm—1).

Caption: Workflow for ATR-IR Spectroscopy.

Table 4: Expected Characteristic IR Absorption Bands
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Wavenumber . . . .
( 1 Vibration Type Functional Group Rationale
cm-
Characteristic
stretching vibration
3400-3250 (m) N-H Stretch Secondary Amine of the N-H bond in
the piperazine ring.
[7]
Stretching of C-H
3100-3000 (m) C-H Stretch Aromatic (Ar-H) bonds on the pyridine
ring.[7]
Symmetric and
] ] asymmetric stretching
3000-2850 (m) C-H Stretch Aliphatic (C-H)

of the C-H bonds in

the piperazine ring.[7]

1550—1475 (s)

N-O Asymmetric
Stretch

Nitro Group (Ar-NO2)

Strong absorption
characteristic of the
asymmetric stretch of

the nitro group.[7]

1360-1290 (s)

N-O Symmetric
Stretch

Nitro Group (Ar-NO2)

Strong absorption
characteristic of the
symmetric stretch of

the nitro group.[7]

1600-1400 (m)

C=C & C=N Stretch

Aromatic Ring

In-ring stretching
vibrations of the

pyridine skeleton.[7]

1335-1250 (s)

C-N Stretch

Aromatic Amine

Stretching of the C-N
bond between the
pyridine ring and the

piperazine nitrogen.[7]

| 1250-1020 (m) | C-N Stretch | Aliphatic Amine | Stretching of the C-N bonds within the
piperazine ring.[7] |
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the molecular weight of a compound and can provide structural
information through analysis of fragmentation patterns.

e Sample Preparation: Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI
source.

« Infusion: The sample solution is introduced into the ESI source via direct infusion using a
syringe pump at a low flow rate (e.g., 5-10 pL/min).

« lonization: A high voltage is applied to the capillary tip, generating a fine spray of charged
droplets. As the solvent evaporates, gas-phase ions are produced. ESI is a soft ionization
technique that typically yields the protonated molecular ion [M+H]* with minimal
fragmentation.

o Detection: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight)
and detected to generate the mass spectrum.

Caption: Workflow for ESI-Mass Spectrometry.

Table 5: Mass Spectrometry Data for 1-(5-Nitropyridin-2-yl)piperazine

lon Expected m/z Rationale

| [M+H]* | 209.22 | The protonated molecular ion. The piperazine nitrogens are basic and
readily accept a proton in the ESI source. |

Predicted Fragmentation: While ESI is a soft ionization technique, fragmentation can be
induced in the collision cell (tandem MS or MS/MS). For phenylpiperazine-type structures, the
most common fragmentation pathways involve the cleavage of the piperazine ring.[8][9] Key
predicted fragments for 1-(5-Nitropyridin-2-yl)piperazine would result from the cleavage of C-

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b181981?utm_src=pdf-body
https://zpxb.xml-journal.net/en/article/doi/10.7538/zpxb.2019.0161
https://www.researchgate.net/figure/Mass-spectra-and-major-fragmentation-patterns-of-piperazine-designer-drugs-observed-in_fig2_356989324
https://www.benchchem.com/product/b181981?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

N bonds within the piperazine ring, leading to characteristic neutral losses and charged
fragments that can be used to confirm the connectivity of the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181981#spectroscopic-data-for-1-5-nitropyridin-2-yl-
piperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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